![molecular formula C5H11K4NO6P2 B12675387 Tetrapotassium [(propylimino)bis(methylene)]diphosphonate CAS No. 94278-03-2](/img/structure/B12675387.png)
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is a chemical compound with the molecular formula C5H15NO6P2K4 and a molecular weight of 399.484662. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Reactants: Propylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.
Purification: The product is purified using crystallization or filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves its ability to chelate metal ions and stabilize reactive intermediates. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved are related to metal ion chelation and stabilization of reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: Another chelating agent with similar applications.
Tetrapotassium pyrophosphate: Used in similar industrial applications as a stabilizer and corrosion inhibitor.
Tetrapotassium tripolyphosphate: Employed in detergents and water treatment.
Uniqueness
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
94278-03-2 |
|---|---|
Molekularformel |
C5H11K4NO6P2 |
Molekulargewicht |
399.48 g/mol |
IUPAC-Name |
tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
VQPGDBQRFZFNKO-UHFFFAOYSA-J |
Kanonische SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
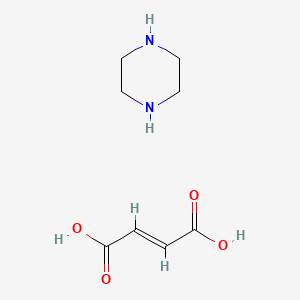
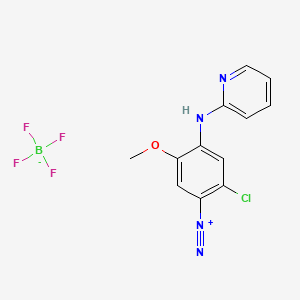

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)

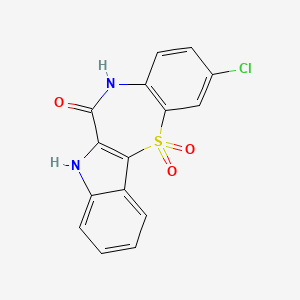

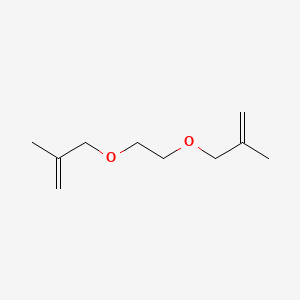
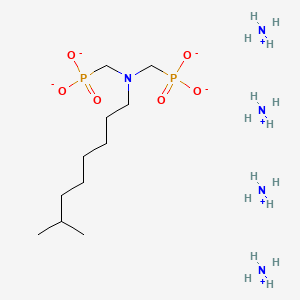
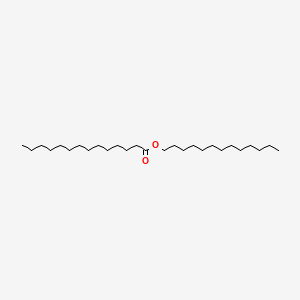
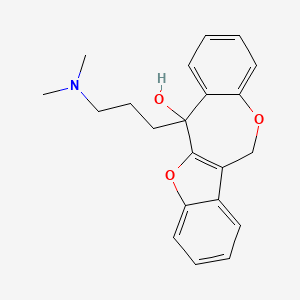
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)

